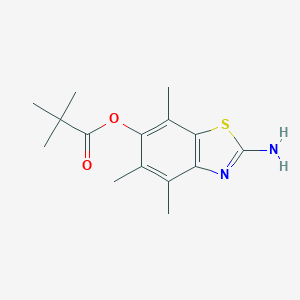
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMTB is a fluorescent probe that is commonly used in biological studies to monitor the activity of enzymes, proteins, and other biomolecules. It is a derivative of benzothiazole and is synthesized through a multi-step process involving the reaction of 2-amino-4,5,7-trimethylbenzothiazole with propanoic acid and thionyl chloride.
Mechanism Of Action
DMTB acts as a fluorescent probe by undergoing a chemical reaction with the target molecule. The reaction results in a change in the fluorescence properties of DMTB, which can be detected using fluorescence spectroscopy. The mechanism of action of DMTB is based on the principle of fluorescence resonance energy transfer (FRET).
Biochemical And Physiological Effects
DMTB has been shown to have a variety of biochemical and physiological effects. It has been used to detect the presence of reactive oxygen species (ROS) in cells, which are known to play a role in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DMTB has also been used to monitor mitochondrial function, which is important for cellular energy production. Additionally, DMTB has been used to measure pH changes in cells, which are important for maintaining cellular homeostasis.
Advantages And Limitations For Lab Experiments
DMTB has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to monitor the activity of enzymes, proteins, and other biomolecules in real-time. Additionally, DMTB is relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of DMTB. It requires a fluorescence microscope or spectrofluorometer for detection, which can be expensive. Additionally, DMTB has limited solubility in water, which can make it difficult to use in aqueous environments.
Future Directions
There are several future directions for the use of DMTB in scientific research. One area of interest is the development of new fluorescent probes based on DMTB that have improved properties such as increased sensitivity and specificity. Additionally, DMTB could be used in the development of new diagnostic tools for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, DMTB could be used in the development of new therapies for these diseases by targeting specific biomolecules that are involved in disease progression.
In conclusion, DMTB is a fluorescent probe that has gained significant attention in scientific research in recent years. It is widely used in biochemical and physiological studies to monitor the activity of enzymes, proteins, and other biomolecules. DMTB has several advantages for lab experiments, including its high sensitivity and specificity. However, there are some limitations to its use, such as its limited solubility in water. There are several future directions for the use of DMTB in scientific research, including the development of new fluorescent probes and the use of DMTB in the development of new diagnostic tools and therapies for diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Synthesis Methods
The synthesis of DMTB involves the reaction of 2-amino-4,5,7-trimethylbenzothiazole with propanoic acid and thionyl chloride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified through column chromatography to obtain pure DMTB.
Scientific Research Applications
DMTB is widely used in scientific research as a fluorescent probe to monitor the activity of enzymes, proteins, and other biomolecules. It is used in a variety of biological studies, including but not limited to, the detection of reactive oxygen species, the measurement of pH, and the monitoring of mitochondrial function.
properties
CAS RN |
120164-19-4 |
|---|---|
Product Name |
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
Molecular Formula |
C15H20N2O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O2S/c1-7-8(2)11(19-13(18)15(4,5)6)9(3)12-10(7)17-14(16)20-12/h1-6H3,(H2,16,17) |
InChI Key |
JRYCEPJHJLGFHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
synonyms |
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



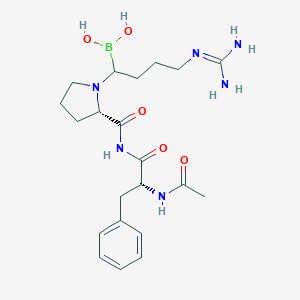
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
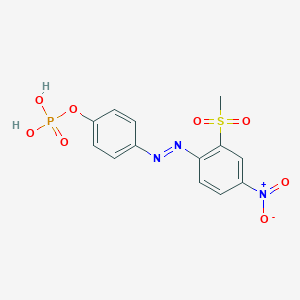


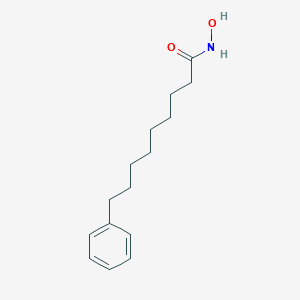
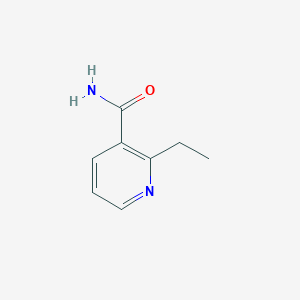
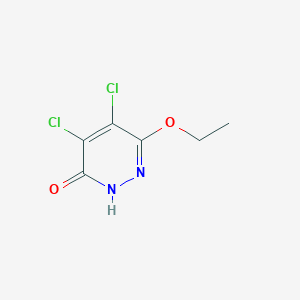
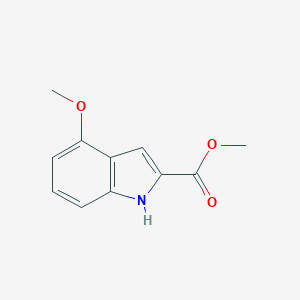
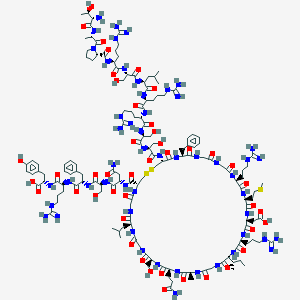

![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)
